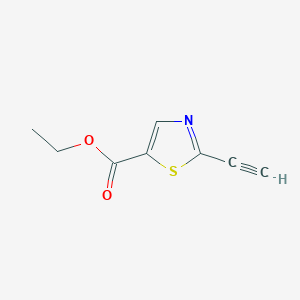

Ethyl 2-Ethynylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2S |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

ethyl 2-ethynyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |

InChI Key |

CRAWQMWIRZAETQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Ethynylthiazole 5 Carboxylate and Its Precursors

Convergent and Divergent Synthetic Routes to the Core Structure

The construction of the Ethyl 2-Ethynylthiazole-5-carboxylate core can be approached through both convergent and divergent strategies. Convergent syntheses aim to assemble pre-functionalized fragments to form the final structure in fewer steps, while divergent syntheses rely on the creation of a common intermediate that can be subsequently modified to yield a variety of derivatives, including the target compound. For this specific molecule, divergent pathways are more commonly documented, typically involving the formation of a stable thiazole (B1198619) intermediate followed by the introduction of the sensitive ethynyl (B1212043) group.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. While a direct one-pot synthesis for this compound is not prominently reported, methodologies for related ethyl 2-substituted-4-methylthiazole-5-carboxylates provide a foundational framework. researchgate.net

A notable one-pot procedure involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and a substituted thiourea (B124793). researchgate.net This approach circumvents the need to isolate the intermediate ethyl 2-bromo-3-oxobutanoate. Optimization of such reactions typically involves adjusting the solvent, temperature, and reaction time to balance the rates of bromination and cyclization, thereby maximizing the yield of the final thiazole product. For instance, using ethanol (B145695) as a solvent at room temperature has proven effective for generating various 2-amino-substituted thiazole-5-carboxylates. researchgate.net

The table below summarizes findings for a one-pot synthesis of related thiazole derivatives, highlighting the conditions and yields achieved.

| Entry | 2-Substituent | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Amino | Ethyl acetoacetate, NBS, Thiourea | Ethanol | 4 | 72 |

| 2 | Allylamino | Ethyl acetoacetate, NBS, Allylthiourea | Ethanol | 20 | 76 |

| 3 | Phenylamino | Ethyl acetoacetate, NBS, Phenylthiourea | Ethanol | 20 | 50 |

| 4 | (m,p-dichloro)phenylamino | Ethyl acetoacetate, NBS, N-(3,4-dichlorophenyl)thiourea | PE | 20 | 73 |

| Data derived from studies on 4-methylthiazole (B1212942) analogues. researchgate.net |

Adapting this one-pot strategy for this compound would require a hypothetical ethynyl-thiourea precursor, the stability of which could be a significant challenge under typical reaction conditions.

Multi-step pathways remain the most reliable and versatile methods for accessing complex thiazoles. The classic Hantzsch thiazole synthesis is a cornerstone of this approach, involving the condensation of an α-halocarbonyl compound with a thioamide derivative. nih.gov

A practical multi-step route to the target compound begins with the synthesis of a key precursor, Ethyl 2-aminothiazole-5-carboxylate. This intermediate can be prepared on a large scale via the electrophilic α-bromination of ethyl β-ethoxyacrylate followed by cyclization with thiourea. semanticscholar.org Another common starting point is the reaction between ethyl 2-chloroacetoacetate and thiourea. kau.edu.sa

Once Ethyl 2-aminothiazole-5-carboxylate is obtained, it serves as a versatile platform for further derivatization. To introduce the ethynyl group via modern cross-coupling reactions, the 2-amino group must first be converted into a suitable leaving group, typically a halide. This is often achieved through a Sandmeyer-type reaction, where the amine is diazotized and subsequently displaced with a bromide or chloride ion to yield Ethyl 2-bromothiazole-5-carboxylate or its chloro-analogue. The bromo-derivative is a stable, commercially available solid, making it an ideal precursor for the final ethynylation step. sigmaaldrich.com

Hantzsch Synthesis: Reaction of an ethyl 2-halo-3-oxopropanoate derivative with thiourea to form Ethyl 2-aminothiazole-5-carboxylate.

Diazotization/Halogenation: Conversion of the 2-amino group to a 2-bromo group to yield Ethyl 2-bromothiazole-5-carboxylate.

Ethynylation: Introduction of the ethynyl group at the C2 position, typically via a metal-catalyzed cross-coupling reaction (discussed in section 2.2.1).

This step-wise approach allows for purification of intermediates and ensures high fidelity in the final product structure. mdpi.comnih.gov

Strategic functionalization is key to building the target molecule. The C5-ester group is typically incorporated from the outset by using an appropriately substituted starting material in the Hantzsch synthesis, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate. kau.edu.saresearchgate.net

Alternatively, if the synthesis proceeds via the 2-ethynylthiazole-5-carboxylic acid, a final esterification step is required. The Fischer esterification is a classic and effective method for this transformation. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukyoutube.com The reaction is an equilibrium process, and typically, a large excess of the alcohol is used as the solvent to drive the reaction toward the ester product. chemguide.co.uk

Fischer Esterification Mechanism:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl.

Deprotonation of the carbonyl to yield the final ester and regenerate the acid catalyst.

This method is robust and widely applicable for the preparation of ethyl esters from their corresponding carboxylic acids.

Catalytic Approaches in Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For the synthesis of this compound, catalytic methods are essential for both the formation of the thiazole ring and the crucial introduction of the ethynyl moiety.

The introduction of the ethynyl group at the C2 position of the thiazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation, creating a carbon-carbon bond between a terminal alkyne and an aryl or heteroaryl halide. wikipedia.orgresearchgate.net

In this context, the reaction involves coupling Ethyl 2-bromothiazole-5-carboxylate with an alkyne source. To avoid side reactions, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is often used. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also serves as the solvent. wikipedia.orgorganic-chemistry.org Following the coupling, the silyl (B83357) protecting group is readily removed under mild basic or fluoride-mediated conditions to reveal the terminal ethynyl group.

Key components of the Sonogashira reaction include:

Palladium Catalyst: Facilitates the oxidative addition to the heteroaryl halide.

Copper(I) Co-catalyst: Activates the alkyne for transmetalation.

Base: Neutralizes the hydrogen halide byproduct and maintains the catalytic cycle.

Ligands: Phosphine ligands stabilize the palladium catalyst.

The table below outlines typical conditions for Sonogashira coupling reactions involving heteroaryl halides.

| Heteroaryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromothiazole deriv. | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |

| 2-Iodopyridine | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 80 | 92 |

| 5-Bromoindole deriv. | Phenylacetylene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 70-80 |

| Data derived from representative literature procedures. researchgate.netresearchgate.net |

Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen. wikipedia.org

In the pursuit of greener and more sustainable chemical processes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis for the synthesis of heterocyclic scaffolds.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of thiazole derivatives, secondary amines have been shown to catalyze [3+2] cycloaddition reactions that can form heterocyclic rings with high regioselectivity under mild, room-temperature conditions. nih.gov While direct application to ethynylthiazoles is not widely documented, these methods show promise for constructing the core ring structure in a metal-free manner. nih.gov

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations. Eco-friendly biocatalysts, such as those derived from modified chitosan, have been successfully used for the synthesis of various thiazole derivatives. mdpi.comnih.gov These reactions often proceed under mild conditions, such as using ultrasonic irradiation at low temperatures, and the catalysts can frequently be recovered and reused, adding to the sustainability of the process. mdpi.com

The following table presents examples of these alternative catalytic approaches for thiazole synthesis.

| Catalyst Type | Catalyst | Reactants | Conditions | Key Advantage |

| Biocatalyst | Chitosan Schiff's base hydrogel (TCsSB) | Thiosemicarbazone deriv. + α-haloketone | Ultrasonic irradiation, 35 °C, EtOH | Eco-friendly, reusable catalyst, high yields |

| Biocatalyst | Cross-linked Chitosan hydrogel (PIBTU-CS) | Thiosemicarbazone deriv. + α-haloketone | Ultrasonic irradiation, mild conditions | High yields, catalyst reusability |

| Organocatalyst | Secondary Amines (e.g., Pyrrolidine) | Carbonyl compounds + Diazoacetates | Room Temperature | Metal-free, high regioselectivity for pyrazoles (analogous heterocycle) |

| Data derived from published studies on thiazole and related heterocycle synthesis. nih.govmdpi.comnih.gov |

While these methods are primarily focused on the construction of the thiazole ring, their development points towards future possibilities for greener synthetic routes to complex targets like this compound.

Principles of Green Chemistry in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste. The exploration of solvent-free and environmentally benign reaction conditions is a key aspect of green chemistry.

Solvent-Free Approaches:

Solvent-free reactions, often conducted using techniques like ball milling (mechanochemistry) or by heating the neat reactants, can significantly reduce the environmental impact of a synthesis. For the synthesis of thiazole derivatives, which are precursors to the target molecule, solvent-free methods have been explored. For instance, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. While a specific solvent-free synthesis of this compound is not prominently documented, the principles can be applied to its precursor, ethyl 2-halothiazole-5-carboxylate.

Environmentally Benign Solvents:

When a solvent is necessary, the use of greener alternatives is encouraged. Water, supercritical fluids, and bio-derived solvents like ethanol and 2-methyltetrahydrofuran (B130290) are preferred over chlorinated hydrocarbons or polar aprotic solvents like DMF and NMP. For the likely final step in the synthesis of this compound—a Sonogashira coupling of a terminal alkyne with ethyl 2-halothiazole-5-carboxylate—the use of water or aqueous/organic biphasic systems has been shown to be effective. The use of a water/isopropanol mixture with a water-soluble palladium catalyst, for example, allows for efficient coupling and easier product separation.

Alternative Energy Sources:

Microwave and ultrasonic irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. Ultrasound-assisted synthesis has been successfully employed for the one-pot, three-component synthesis of related thiazole carboxylates, providing high yields in a short timeframe. These techniques can reduce energy consumption compared to conventional heating methods.

| Green Condition | Application in Thiazole Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|

| Solvent-Free | Hantzsch thiazole synthesis via mechanochemistry or microwave. | Reduced solvent waste in the synthesis of the thiazole precursor. |

| Green Solvents | Water, ethanol, or aqueous mixtures for thiazole formation and Sonogashira coupling. | Lower toxicity and easier workup; potential for catalyst recycling. |

| Microwave/Ultrasound | Accelerated synthesis of thiazole derivatives. | Faster reaction times, improved yields, and reduced energy consumption. |

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions are inherently atom-economical. In the context of this compound synthesis, the final Sonogashira coupling step is a key area for atom economy analysis.

The atom economy for a Sonogashira coupling can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Waste Minimization and Process Mass Intensity (PMI):

The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are important metrics for quantifying waste. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. The pharmaceutical industry, a major user of complex organic synthesis, has historically high PMIs. acsgcipr.orgacsgcipr.org

Strategies to minimize waste in the synthesis of this compound include:

Catalyst Recycling: The use of heterogeneous catalysts or catalyst systems that can be easily separated and reused is a key strategy. For the Sonogashira coupling, palladium catalysts supported on materials like silica, alumina, or polymers can be employed. nih.gov These can often be recovered by simple filtration and reused multiple times, reducing the amount of heavy metal waste.

Reagent Stoichiometry: Optimizing the stoichiometry of reactants to avoid large excesses of any one component can significantly reduce waste.

Telescoping Reactions: Combining multiple synthetic steps into a one-pot process without isolating intermediates can reduce solvent usage and waste from workup and purification steps.

| Green Metric | Definition | Relevance to this compound Synthesis |

|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | Highlights the intrinsic efficiency of the chosen chemical transformation. |

| E-Factor | Mass of waste / Mass of product | Provides a direct measure of the waste generated per unit of product. |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | A holistic metric that includes all materials used in the process. acsgcipr.orgacsgcipr.org |

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, robust, and economically viable process.

Reaction Conditions and Safety:

Exotherms: Reactions that are easily managed on a small scale can become hazardous on a larger scale due to the potential for thermal runaways. The heat generated by exothermic reactions must be effectively managed through appropriate reactor design and cooling systems.

Reagent Handling: The safe handling of pyrophoric reagents (like some organolithium compounds that could be used in alternative synthetic routes) and toxic materials is paramount on an industrial scale.

Pressure and Gaseous Byproducts: Reactions that generate gaseous byproducts need to be conducted in appropriately vented reactors to prevent pressure buildup.

Process Optimization and Robustness:

Impurity Profile: The impurity profile of the final product must be well-understood and controlled. Minor side products in a lab-scale reaction can become significant impurities on a larger scale, potentially impacting the quality and performance of the final product.

Workup and Purification: Laboratory purification methods like column chromatography are often not feasible for large-scale production. Developing scalable purification methods such as crystallization or distillation is crucial.

Economic Viability:

Cost of Goods (COGs): The cost of raw materials, reagents, catalysts, solvents, and energy all contribute to the final cost of the product. The use of expensive reagents or catalysts, even in small quantities, can significantly impact the economic viability of a process. The development of routes that utilize cheaper, more readily available starting materials is a constant goal.

A case study on the scale-up of a Sonogashira reaction for the synthesis of the API tirasemtiv (B1682385) highlighted the importance of using Design of Experiments (DoE) to identify and optimize critical process parameters, ensuring a robust and efficient manufacturing process. acs.org Similar principles would be applied to the scale-up of the synthesis of this compound.

Elucidating Chemical Reactivity and Transformation Pathways

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl moiety, at the C2 position of the thiazole (B1198619) ring is a hub of chemical reactivity. Its behavior is characterized by cycloaddition reactions, the acidity of its terminal proton which allows for nucleophilic substitution, and various addition reactions across the triple bond.

The terminal alkyne of Ethyl 2-Ethynylthiazole-5-carboxylate is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and simple to perform. jetir.org The CuAAC reaction unites terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazole rings. jetir.orgwikipedia.org This transformation is exceptionally reliable and proceeds under mild conditions, often in aqueous environments. nih.gov

The copper(I) catalyst is crucial, as it dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. jetir.org The thermal reaction often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed version provides excellent control, yielding the 1,4-isomer as the sole product. wikipedia.org The reaction is typically performed using a copper(II) source like copper(II) sulfate in the presence of a reducing agent such as sodium ascorbate to generate the active Cu(I) species in situ. wikipedia.org

| Reactants | Catalyst System | Product |

|---|---|---|

| This compound + Organic Azide (R-N3) | Cu(I) source (e.g., CuSO4 + Sodium Ascorbate) | Ethyl 2-(4-R-1H-1,2,3-triazol-1-yl)thiazole-5-carboxylate |

Beyond CuAAC, the ethynyl group can potentially participate in other cycloadditions, such as [4+2] Diels-Alder reactions, although the high aromaticity of the thiazole ring may necessitate high temperatures for such transformations. wikipedia.org

The hydrogen atom of the terminal alkyne is significantly more acidic than protons on alkanes or alkenes. This acidity is due to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting conjugate base, the acetylide anion. libretexts.org This anion can be readily formed by treating this compound with a strong base, such as sodium amide (NaNH₂).

The resulting acetylide anion is a potent nucleophile and can participate in two key reaction types:

Nucleophilic Substitution : The acetylide can displace a leaving group (like a halide) from a primary alkyl halide in an Sₙ2 reaction, leading to the formation of a new carbon-carbon bond and an internal alkyne. libretexts.orgmsu.edu

Nucleophilic Addition : The acetylide can add to electrophilic carbonyl carbons in aldehydes and ketones. The initial reaction forms an alkoxide, which upon protonation yields a propargyl alcohol. libretexts.org

Furthermore, the ethynyl group, being conjugated to the electron-withdrawing thiazole-5-carboxylate system, functions as an activated alkyne or a Michael acceptor. This activation facilitates the direct conjugate addition of nucleophiles like thiols (thiol-yne reaction) or amines (amino-yne reaction) across the triple bond, often promoted by a base. acs.org

The triple bond of the ethynyl group can undergo electrophilic addition reactions, similar to alkenes, though often at a slower rate. libretexts.org

Hydration : In the presence of a strong acid (like sulfuric acid), water, and a mercury(II) salt catalyst, water adds across the triple bond. This reaction follows Markovnikov's rule, where the initial addition of the hydroxyl group occurs at the more substituted carbon (the one attached to the thiazole ring). libretexts.org The resulting enol intermediate is unstable and rapidly tautomerizes to the more stable ketone, yielding Ethyl 2-acetylthiazole-5-carboxylate. libretexts.orglibretexts.org

Halogenation : Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the triple bond. The addition of one equivalent of the halogen typically proceeds through a bridged halonium ion intermediate, resulting in the anti-addition product, a trans-dihaloalkene. masterorganicchemistry.com If an excess of the halogen is used, a second addition can occur to produce a tetrahaloalkane derivative. masterorganicchemistry.com

Hydrohalogenation : The addition of hydrogen halides (HBr, HCl) also follows Markovnikov's rule. The initial addition of one equivalent of HX places the hydrogen on the terminal carbon and the halide on the carbon attached to the thiazole ring. masterorganicchemistry.comyoutube.com The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon. youtube.comyoutube.com

| Reaction | Reagents | Product Type | Regiochemistry |

|---|---|---|---|

| Hydration | H2O, H2SO4, HgSO4 | Methyl Ketone | Markovnikov |

| Halogenation (1 equiv.) | Br2 or Cl2 | trans-Dihaloalkene | Anti-addition |

| Hydrohalogenation (2 equiv.) | HBr or HCl | Geminal Dihalide | Markovnikov |

Reactivity of the Thiazole Ring System

The aromatic thiazole ring in this compound is substituted with two powerful electron-withdrawing groups: the ethynyl group at C2 and the ethyl carboxylate group at C5. These substituents profoundly influence the ring's reactivity towards both electrophilic and nucleophilic substitution.

In an unsubstituted thiazole, the C5 position is the most electron-rich and the preferred site for electrophilic aromatic substitution (EAS). pharmaguideline.comchemicalbook.com However, in this compound, the C5 position is already occupied. The only available position for substitution is C4.

The thiazole ring itself is generally considered electron-deficient compared to benzene and is thus deactivated towards EAS due to the electronegativity of the nitrogen atom. ias.ac.in This deactivation is severely compounded by the presence of the two strong electron-withdrawing substituents at C2 and C5. These groups pull electron density out of the aromatic system, making it highly resistant to attack by electrophiles. Therefore, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, it would take place at the C4 position by default.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-deficient aromatic systems. openstax.orglibretexts.org The reaction requires the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmdpi.com

The parent compound, this compound, does not have a suitable leaving group and is therefore unreactive towards SₙAr. However, halogenated derivatives of this compound would be excellent substrates for this reaction.

Reactivity of a 4-Halo Derivative : In a hypothetical "Ethyl 2-Ethynyl-4-halothiazole-5-carboxylate," the C4 position would be highly activated for nucleophilic attack. The electron-withdrawing effects of the flanking ethynyl (at C2) and carboxylate (at C5) groups would stabilize the negative charge of the Meisenheimer intermediate, facilitating the displacement of the halide by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).

Reactivity of a 2-Halo Derivative : The C2 position in the thiazole ring is inherently the most electron-deficient and vulnerable to nucleophilic attack. pharmaguideline.comchemicalbook.comias.ac.in Therefore, a derivative such as "Ethyl 2-halo-5-ethoxycarbonylthiazole" would be exceptionally reactive towards SₙAr, allowing for the facile introduction of various nucleophiles at the C2 position.

The general mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore the aromaticity of the thiazole ring. mdpi.com

Ring-Opening and Rearrangement Reactions under Specific Conditions

No specific information could be found in the scientific literature regarding ring-opening or rearrangement reactions of this compound. The stability and reactivity of the thiazole ring are highly dependent on its substituents. Reactions such as reductive ring-opening with agents like sodium in liquid ammonia or other rearrangement pathways have been documented for different thiazole derivatives, but not for those bearing a 2-ethynyl group.

Transformations of the Ethyl Carboxylate Group

While the ethyl carboxylate group is a common functional handle, specific conditions and outcomes for its transformation on the this compound scaffold have not been reported.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of an ethyl ester to its corresponding carboxylic acid is a fundamental organic transformation, typically achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction, generally requiring heating with an excess of water in the presence of a strong acid catalyst.

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Although this reaction is expected to produce 2-Ethynylthiazole-5-carboxylic acid, no literature has been found that details the specific reaction conditions (e.g., catalyst, temperature, reaction time, yield) for this particular substrate. A patent for a related compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, mentions a subsequent hydrolysis step to obtain the carboxylic acid (Febuxostat), indicating the general feasibility of this transformation on the thiazole-5-carboxylate system. google.com

Transesterification and Amidation Reactions

These reactions involve the nucleophilic substitution at the carbonyl carbon of the ester.

Transesterification : The conversion of the ethyl ester to another ester by reaction with an alcohol, typically under acid or base catalysis.

Amidation : The reaction of the ester with an amine to form an amide. This reaction can sometimes be carried out directly by heating the ester with the amine, or by using promoters such as potassium tert-butoxide. For a related compound, Ethyl 2-aminothiazole-5-carboxylate, the corresponding carboxylic acid was activated and then coupled with anilines to form amides. semanticscholar.org

No specific examples or optimized conditions for the transesterification or amidation of this compound are available in the searched literature.

Reduction to Alcohols and Further Derivatization

The reduction of an ester to a primary alcohol is a common transformation typically accomplished with strong reducing agents.

Reduction : Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are generally required to reduce esters to primary alcohols. The reaction proceeds via an aldehyde intermediate which is immediately further reduced. Weaker reagents like sodium borohydride are typically not reactive enough unless the ester is activated.

This reaction would be expected to yield (2-Ethynylthiazol-5-yl)methanol. However, no studies detailing this specific reduction have been found. The reactivity of the ethynyl group towards strong reducing agents would also need to be considered to ensure chemoselectivity. For indole-2-carboxylic acid ethyl ester, reduction with lithium aluminum hydride has been shown to successfully yield the corresponding alcohol. orgsyn.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

No published data is available.

Geometry Optimization and Conformational Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

No published data is available.

Charge Distribution and Bond Analysis (e.g., NBO analysis)

No published data is available.

Reaction Mechanism Elucidation via Computational Modeling

No published data is available.

Transition State Characterization and Activation Energy Calculations

No published data is available.

Solvent Effects on Reaction Pathways

No published data is available.

Due to a lack of available scientific literature and research data specifically on the chemical compound "Ethyl 2-Ethynylthiazole-5-carboxylate," it is not possible to generate an article that meets the requirements of the prompt.

A comprehensive search of scholarly databases and scientific publications did not yield any specific studies on the theoretical and computational chemistry, molecular docking, ligand-target interactions, or structure-reactivity and structure-property relationships of "this compound."

Therefore, the requested article focusing solely on this compound cannot be created at this time.

Applications in Advanced Organic Synthesis As a Versatile Building Block

Synthesis of Complex Thiazole-Containing Heterocycles

The inherent reactivity of the ethynyl (B1212043) group serves as a gateway for the construction of elaborate heterocyclic systems fused or bridged to the thiazole (B1198619) core.

The terminal alkyne of ethyl 2-ethynylthiazole-5-carboxylate is a prime substrate for various cycloaddition reactions, leading to the formation of fused polycyclic aromatic systems. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can afford fused pyridothiazole or similar heterocyclic systems. Furthermore, 1,3-dipolar cycloadditions with azides, nitrile oxides, or other dipoles provide access to a variety of five-membered heterocyclic rings fused to the thiazole nucleus.

The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds, can be employed to couple the ethynylthiazole with aryl or vinyl halides. Subsequent intramolecular cyclization reactions of the resulting products can lead to the formation of a wide range of fused heterocycles, such as thieno[2,3-d]thiazoles and pyrrolo[2,3-d]thiazoles. The specific reaction conditions and the nature of the coupling partner can be tailored to achieve the desired fused system.

Bridged thiazole systems, though less common, can be envisioned through multi-step synthetic sequences that utilize the reactivity of both the ethynyl group and another functional group introduced elsewhere on the molecule. Intramolecular cyclization strategies could potentially forge a bridge across the thiazole ring.

Table 1: Potential Cycloaddition Reactions for Fused Thiazole Synthesis

| Reaction Type | Reactant | Potential Fused System |

| [4+2] Cycloaddition | Substituted Butadienes | Pyridothiazoles |

| 1,3-Dipolar Cycloaddition | Organic Azides | Triazolylthiazoles |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazolylthiazoles |

Beyond simple fused systems, this compound can be incorporated into more complex, multicyclic architectures. Sequential cross-coupling reactions, such as Sonogashira and Suzuki couplings, can be utilized to build up intricate molecular frameworks around the central thiazole core. For example, a Sonogashira coupling at the ethynyl group followed by a Suzuki coupling at a halogenated position (introduced separately) on the thiazole ring would allow for the programmed assembly of complex structures.

The ester functionality can also be leveraged to introduce additional rings. Reduction of the ester to an alcohol, followed by conversion to a leaving group, could set the stage for intramolecular cyclizations onto a side chain previously attached to the ethynyl group. This approach opens up possibilities for the synthesis of macrocyclic structures containing the thiazole unit.

Role in the Synthesis of Precursors for Bioactive Molecules

The thiazole motif is a well-established pharmacophore found in a multitude of biologically active compounds. chemimpex.comnih.gov The versatility of this compound makes it an ideal starting material for the synthesis of novel precursors for medicinal chemistry research. chemimpex.compunagri.com

The ethynylthiazole core can be elaborated into a variety of molecular scaffolds for drug discovery. nih.govresearchgate.net The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is a particularly powerful method for conjugating the ethynylthiazole with other molecular fragments to rapidly generate libraries of triazole-containing compounds. researchgate.net These triazole-thiazole hybrids are of significant interest in medicinal chemistry due to their potential to interact with biological targets.

Furthermore, the ethynyl group can be hydrated to form a methyl ketone, which can then serve as a handle for further functionalization, or it can participate in various metal-catalyzed reactions to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to generate a library of amides. This multipoint functionalization capability allows for the creation of diverse and complex scaffolds for screening against various diseases. researchgate.netnih.gov

Table 2: Key Reactions for Scaffold Diversification

| Reaction | Functional Group Targeted | Resulting Moiety | Potential Application |

| Cu-catalyzed Azide-Alkyne Cycloaddition | Ethynyl | 1,2,3-Triazole | Bioisosteric replacement, linker |

| Sonogashira Coupling | Ethynyl | Substituted Alkyne | Extension of conjugation, linker |

| Hydration (Markovnikov) | Ethynyl | Methyl Ketone | Handle for further reactions |

| Ester Hydrolysis | Ethyl Carboxylate | Carboxylic Acid | Amide bond formation, salt formation |

| Amide Coupling | Carboxylic Acid | Amide | Introduction of diverse substituents |

The robust and high-yielding nature of reactions involving the terminal alkyne makes this compound an excellent building block for combinatorial chemistry and the synthesis of compound libraries. researchgate.net Its ability to undergo orthogonal chemical transformations allows for the systematic and rapid generation of a large number of analogs. For instance, a library could be generated by first performing a Sonogashira coupling with a set of diverse aryl halides, followed by the hydrolysis of the ester and subsequent amide coupling with a library of amines. This parallel synthesis approach can efficiently produce a large collection of compounds for high-throughput screening.

Development of Novel Reagents and Catalysts Utilizing the Ethynylthiazole Core

The unique electronic properties of the thiazole ring, combined with the versatility of the ethynyl group, suggest that this compound could be a precursor to novel reagents and catalysts. For example, the ethynyl group could be used to anchor the thiazole moiety to a solid support, creating a heterogeneous catalyst or a scavenger resin.

Furthermore, the thiazole ring can act as a ligand for various transition metals. By synthesizing derivatives of this compound with additional coordinating atoms, it may be possible to create novel bidentate or tridentate ligands for use in catalysis. The electronic properties of these ligands could be fine-tuned by modifying the substituents on the thiazole ring, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Emerging Applications in Materials Science

Precursor for Advanced Polymer Architectures

The molecular architecture of Ethyl 2-Ethynylthiazole-5-carboxylate, particularly the presence of the terminal alkyne (ethynyl group), positions it as a key monomer for the synthesis of advanced polymers. This group serves as a reactive handle for various polymerization reactions, allowing for the creation of polymers with precisely controlled structures and properties.

Conjugated polymers are a cornerstone of modern organic electronics, and the incorporation of heterocyclic units like thiazole (B1198619) is a well-established strategy for tuning their electronic characteristics. Thiazole is known for its electron-deficient nature, which can enhance the electron affinity of the resulting polymer. nih.gov The synthesis of conjugated polymers incorporating the this compound moiety can be achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, Sonogashira coupling, which directly utilizes the terminal ethynyl (B1212043) group, is a powerful method for creating π-conjugated systems.

The development of new synthetic methodologies, including direct (hetero)arylation polymerization (DHAP), has further streamlined the production of such polymers. nih.govuwaterloo.ca These methods offer a more atom-economical and straightforward route to high-molecular-weight polymers compared to traditional techniques like Stille and Suzuki polycondensations. uwaterloo.caacs.org By polymerizing this compound, researchers can create polymers where the thiazole unit is an integral part of the conjugated backbone, influencing the material's optical and electrochemical properties. uwaterloo.ca

The integration of the thiazole moiety from this compound into polymer backbones is a strategic approach to developing high-performance functional materials, especially organic semiconductors. nih.gov The electron-withdrawing character of the thiazole ring helps to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. acs.org This modulation of frontier molecular orbitals is critical for applications in electronic devices.

For example, in donor-acceptor (D-A) type copolymers, the thiazole unit can act as an effective acceptor moiety. rsc.org This D-A architecture is known to reduce the polymer's band gap, enabling it to absorb a broader range of the solar spectrum, a desirable trait for photovoltaic applications. acs.org Furthermore, the rigid, planar structure of the thiazole ring can promote intermolecular π–π stacking, which is essential for efficient charge transport in thin films. rsc.orgmdpi.com Polymers incorporating thiazole have demonstrated promising charge carrier mobilities in organic thin-film transistors (OTFTs), with some exhibiting well-balanced hole and electron mobilities, a property known as ambipolar transport. rsc.orgmdpi.com

Table 1: Properties of Thiazole-Containing Polymers for Electronic Applications

| Polymer Type | Key Property | Achieved Performance Metric | Application |

| Thiazole-Thiophene Copolymers | High Hole Mobility | 0.4 cm²/V·s | OTFTs |

| Thiazolo[5,4-d]thiazole Copolymers | High Power Conversion Efficiency | > 7% | OPVs |

| Thiazole-Diketopyrrolopyrrole Polymers | High Electron Affinity | LUMO ≈ -3.7 eV | n-type Semiconductors |

| Thiazole-Fused S,N-Heteroacenes | Good Thermal Stability | Decomposition > 400 °C | OTFTs |

Components in Organic Electronic and Photonic Devices

The unique electronic and photophysical properties derived from the this compound unit make it a valuable component for a variety of organic electronic and photonic devices. Its ability to influence charge transport and light-matter interactions is key to its utility in this domain.

In the realm of organic photovoltaics (OPVs), the development of novel acceptor materials to replace or supplement fullerene derivatives is a major research focus. nih.gov Polymers derived from this compound are promising candidates for non-fullerene acceptors. nih.gov The high electron affinity imparted by the thiazole ring facilitates efficient electron transport. nih.gov Moreover, the ability to tune the polymer's band gap allows for optimization of light absorption to match the solar spectrum, potentially leading to higher power conversion efficiencies (PCE). acs.orgacs.org Research has shown that incorporating electron-accepting moieties like thiazole into polymer backbones can lead to higher open-circuit voltages (Voc) in polymer solar cells. acs.org

While direct applications in OLEDs are less specifically detailed, the fundamental properties of thiazole-based polymers suggest potential roles. Their defined HOMO/LUMO levels can be engineered to facilitate charge injection and transport, making them suitable for use in electron transport layers (ETLs) or as hosts for emissive dopants. The inherent stability of the thiazole ring also contributes to the potential for long operational lifetimes in devices. mdpi.com

The extended π-conjugated systems created by polymerizing this compound form the basis of new chromophores (light-absorbing molecules) and fluorophores (light-emitting molecules). The thiazole ring itself possesses unique structural features, including nitrogen and sulfur heteroatoms, that contribute to exceptional fluorescence properties. rsc.org

The rigid and planar nature of fused thiazole systems, such as thiazolothiazole, is known to produce materials with strong luminescence. mdpi.com By designing polymers and oligomers based on this compound, it is possible to create materials with tunable absorption and emission spectra across the visible range. These novel fluorophores could find use in applications such as bioimaging, chemical sensing, and as emissive materials in OLEDs. rsc.org

Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The precise molecular geometry and multiple reactive/coordination sites of this compound make it an excellent building block for crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are constructed from metal ions or clusters linked by organic ligands. The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group in this compound can serve as effective coordination sites for metal ions, forming stable, porous frameworks. rsc.orgnih.gov The properties of the resulting MOF, such as its pore size, stability, and functionality, can be systematically tuned by the choice of metal and ligand. Thiazole-based MOFs have been investigated for applications in fluorescence sensing and catalysis. rsc.org

COFs are a class of porous polymers with fully covalent bonds, offering high thermal and chemical stability. mdpi.commdpi.com The ethynyl group of this compound is a prime functional group for forming the covalent linkages that define the framework structure, for example, through condensation reactions. mdpi.com Thiazole-linked COFs have demonstrated good optoelectronic properties and high stability. mdpi.com Their ordered porous structure facilitates mass transfer, while the conjugated backbone allows for efficient charge carrier mobility, making them highly effective for applications such as the photocatalytic degradation of organic pollutants. mdpi.commdpi.comnih.gov

Synthesis of Linkers and Building Units for Porous Materials

Currently, there is a lack of specific research in the scientific literature detailing the application of this compound as a linker or building unit in the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

While the broader family of thiazole-containing molecules has been investigated for the creation of porous polymers, direct evidence of the use of this compound for this purpose is not available in the reviewed literature. Thiazole derivatives, particularly those with multiple functional groups capable of forming extended networks, are of interest in materials science. For instance, researchers have successfully synthesized thiazolothiazole-linked porous organic polymers through condensation reactions of aldehydes and dithiooxamide. These materials exhibit notable properties for applications like gas separation.

However, specific studies employing this compound, which features both an ethynyl and a carboxylate group suitable for forming linkages, have not been reported. The ethynyl group could potentially participate in coupling reactions to form covalent bonds in COFs, while the carboxylate group is a common coordinating moiety for the synthesis of MOFs. Despite this potential, the actual implementation and the properties of any resulting porous materials from this specific precursor remain an unexplored area of research.

Therefore, no detailed research findings or data tables on the use of this compound in the synthesis of porous materials can be provided at this time.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 2-Ethynylthiazole-5-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H-NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. The ethyl ester group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of spin-spin coupling. The thiazole (B1198619) ring contains a single proton, which would appear as a singlet in the aromatic region. The terminal alkyne proton is also expected to be a singlet at a characteristic upfield position.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Key signals would include the carbonyl carbon of the ester, the two carbons of the ethynyl (B1212043) group, the carbons of the thiazole ring, and the two carbons of the ethyl group. The chemical shifts provide insight into the hybridization and electronic nature of each carbon atom.

Predicted NMR Data for this compound

The following table presents predicted chemical shift values based on standard functional group analysis. Actual experimental values may vary.

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Ethyl -CH₃ | ~1.4 (triplet) | ~14.5 |

| Ethyl -CH₂- | ~4.4 (quartet) | ~62.0 |

| Thiazole C4-H | ~8.3 (singlet) | ~145.0 |

| Ethynyl C≡C-H | ~3.5 (singlet) | ~80.0 (C≡CH) |

| Thiazole C2 | - | ~140.0 |

| Thiazole C4 | - | ~145.0 |

| Thiazole C5 | - | ~125.0 |

| Ester C=O | - | ~162.0 |

| Ethynyl C≡C-H | - | ~78.0 (C≡C) |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. metwarebio.com Electrospray ionization (ESI) is a soft ionization technique particularly suited for polar molecules, making it ideal for analyzing this compound. enovatia.com

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) coupled with ESI would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, confirming the molecular formula C₈H₇NO₂S. The expected species would be the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion. nih.gov By inducing fragmentation, characteristic product ions are generated, which provide valuable structural information. For this compound, expected fragmentation could involve the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the entire ethyl carboxylate group, or fragmentation of the thiazole ring itself. These fragmentation patterns serve as a fingerprint for the molecule's structure. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture before its detection by the mass spectrometer. This is crucial for analyzing reaction mixtures or assessing the purity of the final product. nih.gov

Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇NO₂S |

| Exact Mass | 181.020 |

| Expected [M+H]⁺ (m/z) | 182.027 |

| Expected [M+Na]⁺ (m/z) | 204.009 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum would show distinct absorption bands corresponding to its functional groups. The most prominent peaks would be the C=O stretch of the ester group, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne. Additional peaks would correspond to C-O, C-N, and C-S bonds within the structure, as well as C-H bonds of the ethyl group and the thiazole ring. The position of the carboxylate stretching peaks can be particularly informative. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. The C≡C triple bond of the ethynyl group, being relatively symmetric, is expected to show a strong signal in the Raman spectrum, which can be a useful confirmation of the IR data. epa.gov

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 |

| Alkyl C-H | C-H Stretch | 2900-3000 |

| Alkyne C≡C | C≡C Stretch | 2100-2200 |

| Ester C=O | C=O Stretch | ~1720 |

| Thiazole Ring | C=N, C=C Stretches | 1500-1600 |

| Ester C-O | C-O Stretch | 1100-1300 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution variant, UPLC, are the most common methods for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its peak in the chromatogram relative to the total area of all peaks.

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, Gas Chromatography could also be employed for purity analysis. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long column.

These techniques are quantitative and can detect impurities at very low levels, making them critical for quality control in any synthesis or application of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net The resulting crystal structure would confirm the connectivity established by NMR and provide insight into the molecule's conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. mdpi.com This information is invaluable for understanding the material's physical properties and for computational modeling studies. While no crystal structure for the title compound is currently published, data from analogous structures like Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate provide a reference for the types of interactions and packing that might be observed. strath.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 2-Ethynylthiazole-5-carboxylate to maximize yield and purity?

- Methodological Answer : Catalyst-free methods in aqueous ethanol are effective for synthesizing thiazole derivatives. Key parameters include:

- Reaction Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent System : Use ethanol-water mixtures (e.g., 70:30 v/v) to enhance solubility and reduce byproducts.

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization for high-purity isolates .

- Validation : Monitor progress using TLC and confirm purity via HRMS (e.g., [M+H]<sup>+</sup> ion matching calculated molecular weight) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on known thiazole ring shifts (e.g., thiazole C-2 ethynyl protons resonate at δ 2.8–3.2 ppm; carboxylate carbonyl at δ 165–170 ppm in <sup>13</sup>C) .

- HRMS : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 222.0525 for C9H7NO2S) .

- IR Spectroscopy : Detect ethynyl C≡C stretch (~2100 cm<sup>-1</sup>) and ester C=O (~1720 cm<sup>-1</sup>) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Answer :

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., N2) to prevent hydrolysis/oxidation .

- Handling : Use nitrile gloves, fume hoods, and electrostatic-safe equipment to avoid inhalation or skin contact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for Sonogashira or Huisgen cycloaddition reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using OPLS-AA forcefields .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from DSC/TGA) .

Q. How to resolve contradictions between experimental NMR data and theoretical predictions?

- Strategies :

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess hydrogen bonding impacts on chemical shifts .

- X-ray Crystallography : Use SHELX for single-crystal refinement to confirm bond lengths/angles and validate NMR assignments .

Q. What experimental designs are optimal for studying thiazole ring reactivity under catalytic conditions?

- Design Framework :

- Catalyst Screening : Test Pd/C, CuI, or N-heterocyclic carbenes in Sonogashira coupling (e.g., molar ratios 1:1.2 substrate:catalyst) .

- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation at 10-minute intervals .

- Control Experiments : Compare yields under aerobic vs. inert atmospheres to assess oxidative side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in HRMS data between synthetic batches?

- Troubleshooting :

- Isotopic Purity : Verify starting materials for <sup>13</sup>C/<sup>15</sup>N contamination using isotopic abundance calculators.

- Ionization Artifacts : Use ESI+ instead of MALDI to reduce adduct formation .

- Case Study : A [M+Na]<sup>+</sup> peak at m/z 244.0348 may indicate sodium acetate contamination during workup; repurify via ion-exchange chromatography .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.